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3-Aminobenzylamine

Catalog No.
S677587
CAS No.
4403-70-7
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzylamine

CAS Number

4403-70-7

Product Name

3-Aminobenzylamine

IUPAC Name

3-(aminomethyl)aniline

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2

InChI Key

ZDBWYUOUYNQZBM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CN

Canonical SMILES

C1=CC(=CC(=C1)N)CN

Precursor for conductive polymers:

One exciting application of 3-ABA lies in its ability to be polymerized into conductive materials. Poly(3-aminobenzylamine) (PABA) can be formed through a chemical oxidation process. This conductive polymer offers potential applications in biosensors .

Biosensor development:

The conductive properties of PABA make it a promising candidate for developing biosensors. Research has explored its use in the detection of neurotransmitters like dopamine and adrenaline . The ability of PABA to interact with these molecules allows for their sensitive detection.

3-Aminobenzylamine is an organic compound with the chemical formula C₇H₁₀N₂ and a CAS number of 4403-70-7. It features an amine group attached to a benzylamine structure, specifically at the meta position relative to the amino group. This compound appears as a low melting solid, typically light brown in color, with a melting point ranging from 36 to 39 degrees Celsius. It is known for its corrosive properties, being classified as harmful if swallowed and capable of causing severe skin burns and eye damage .

Typical of amines and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution on aromatic rings.
  • Acylation: The compound can react with acyl chlorides to form amides.
  • Formation of Schiff Bases: It can condense with aldehydes or ketones to form imines, commonly known as Schiff bases.
  • Reduction Reactions: 3-Aminobenzylamine can be synthesized from corresponding nitro compounds through reduction processes.

These reactions highlight its versatility in synthetic organic chemistry .

Research indicates that 3-Aminobenzylamine exhibits potential biological activities, particularly in the realm of neurochemistry. It has been studied for its ability to detect dopamine through biomimetic nanofluidic diodes, showcasing its utility in biosensing applications . Furthermore, its structural characteristics allow it to interact with biological systems, although detailed studies on its pharmacological effects remain limited.

3-Aminobenzylamine can be synthesized through several methods:

  • Reduction of Nitro Compounds: One common method involves the reduction of 3-nitrobenzaldehyde oxime using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Direct Amination: The reaction of benzyl chloride with ammonia or amine derivatives under appropriate conditions can yield 3-Aminobenzylamine.
  • Condensation Reactions: It can also be synthesized via condensation reactions involving primary amines and aromatic aldehydes.

These methods demonstrate the compound's accessibility for laboratory synthesis and industrial applications .

3-Aminobenzylamine finds various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biosensors: Its ability to interact with neurotransmitters makes it valuable in developing biosensors for detecting biomolecules like dopamine.
  • Polymer Chemistry: The compound is used in creating poly(3-aminobenzylamine) which has applications in nanotechnology and materials science.

Its diverse applications underscore its importance in both research and industrial contexts .

Several compounds share structural similarities with 3-Aminobenzylamine. Here are a few notable examples:

Compound NameChemical FormulaKey Features
4-AminobenzylamineC₇H₁₀N₂Similar structure but amino group at para position; used in similar applications.
BenzylamineC₇H₉NLacks the additional amino group; simpler structure; used primarily as a precursor in organic synthesis.
AnilineC₆H₅NH₂A basic aromatic amine; serves as a precursor for dyes and pharmaceuticals.

Uniqueness of 3-Aminobenzylamine: What sets 3-Aminobenzylamine apart is its specific meta positioning of the amino group, which influences its reactivity and biological interactions differently compared to its para and ortho counterparts. This positioning may enhance certain chemical properties that are advantageous in specific applications like biosensing .

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

3-Aminobenzylamine exhibits characteristic ¹H Nuclear Magnetic Resonance signals that provide definitive structural identification. The aromatic proton region displays a complex multiplet between 7.08 and 6.51 parts per million, corresponding to the meta-disubstituted benzene ring protons [1]. The specific chemical shift assignments show proton H-4, positioned between the two substituents, appearing as a doublet or triplet at 6.58-6.64 parts per million [1]. The remaining aromatic protons (H-2, H-5, and H-6) demonstrate typical meta-substitution splitting patterns in the range of 7.08-6.51 parts per million [1].

The benzylic methylene group produces a distinctive singlet at 3.75 parts per million, integrating for two protons [1]. This chemical shift is characteristic of methylene groups directly attached to aromatic rings and confirms the presence of the aminomethyl substituent [2]. The amino groups manifest as broad singlets, with the combined four amino protons appearing around 2.7 parts per million [1]. The broadening of these signals is typical for amino protons due to rapid exchange with trace water and quadrupolar relaxation effects [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The ¹³C Nuclear Magnetic Resonance spectrum of 3-aminobenzylamine reveals seven distinct carbon environments consistent with its molecular structure. The aromatic carbon atoms appear in the characteristic aromatic region between 110 and 150 parts per million [4]. The carbon bearing the aromatic amino group typically resonates around 146-148 parts per million due to the electron-donating effect of the nitrogen atom [5]. The remaining aromatic carbons show chemical shifts in the range of 115-130 parts per million, with the specific values dependent on their proximity to the electron-donating amino substituents [5].

The benzylic carbon exhibits a characteristic chemical shift around 41-43 parts per million, which is typical for methylene carbons directly attached to aromatic rings [4]. This chemical shift is significantly deshielded compared to aliphatic methylene carbons due to the aromatic ring's anisotropic effect [6]. The presence of the amino group on the benzylic carbon further influences its chemical shift position, consistent with literature values for similar aminomethyl aromatic compounds [5].

Fourier-Transform Infrared Spectral Analysis

Vibrational Frequency Assignments

The Fourier-Transform Infrared spectrum of 3-aminobenzylamine displays characteristic absorption bands that unambiguously identify both amino functional groups. The primary amine stretching vibrations appear as strong absorptions in the region 3450-3350 wavenumbers, representing the asymmetric and symmetric nitrogen-hydrogen stretching modes of the benzylic amino group [7]. The aromatic amine exhibits nitrogen-hydrogen stretching absorptions at slightly lower frequencies, typically 3350-3200 wavenumbers, due to the different electronic environment compared to the aliphatic amino group [8] [9].

The primary amine bending vibration manifests as a medium intensity band around 1650-1600 wavenumbers, characteristic of both amino groups present in the molecule [7]. The aromatic carbon-carbon stretching vibrations produce strong absorptions in the 1590-1500 wavenumber region, confirming the presence of the benzene ring system [8]. Meta-disubstitution is evidenced by the strong out-of-plane bending vibrations of aromatic carbon-hydrogen bonds in the 820-750 wavenumber region [9].

Spectroscopic Fingerprint Region Analysis

The fingerprint region below 1500 wavenumbers provides additional structural confirmation through characteristic aromatic carbon-hydrogen bending vibrations around 1480-1450 wavenumbers [8]. These absorptions, combined with the meta-substitution pattern evident in the 820-750 wavenumber region, conclusively establish the 1,3-disubstituted benzene ring structure [9]. The simultaneous presence of both aliphatic and aromatic amino group vibrations creates a distinctive spectroscopic profile that differentiates 3-aminobenzylamine from other positional isomers [8] [9].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The mass spectrum of 3-aminobenzylamine exhibits a molecular ion peak at mass-to-charge ratio 122, corresponding to the molecular formula C₇H₁₀N₂ [1] [10]. The base peak appears at mass-to-charge ratio 121, representing the loss of a hydrogen radical from the molecular ion with 100% relative intensity [1]. This fragmentation pattern is characteristic of aromatic amines, where hydrogen atom loss from the amino groups or aromatic ring occurs readily under electron ionization conditions [11].

Primary Fragmentation Pathways

The most significant fragmentation involves the loss of the benzylic amino group (CH₂NH₂) from the molecular ion, producing a fragment at mass-to-charge ratio 106 with 40.6% relative intensity [1]. This fragmentation corresponds to the formation of [C₇H₈N]⁺, representing the loss of the entire aminomethyl substituent [1]. Additional important fragments appear at mass-to-charge ratio 94 (68.3% relative intensity) and 93 (37.8% relative intensity), corresponding to [C₆H₆N]⁺ and [C₆H₅N]⁺- respectively [1].

Secondary Fragmentation and Rearrangement Processes

Further fragmentation produces characteristic aromatic fragments, including the phenyl cation at mass-to-charge ratio 77 (31.3% relative intensity) [1]. The benzylic amine fragment [CH₂NH₂]⁺ appears at mass-to-charge ratio 30 with 23.1% relative intensity, confirming the presence of the aminomethyl group [1]. Smaller hydrocarbon fragments, including the cyclopentadienyl cation at mass-to-charge ratio 65, provide additional structural information about the aromatic ring system degradation under high-energy conditions [1] [12].

XLogP3

-0.3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4403-70-7

Wikipedia

1,3-diaminobenzyl phenylalanine

Dates

Last modified: 08-15-2023

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